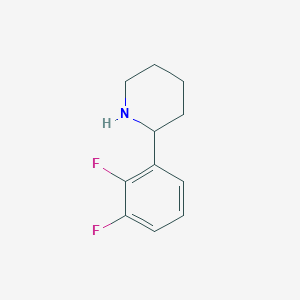

2-(2,3-Difluorophenyl)piperidine

Description

Contextualization of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, and its derivatives are fundamental building blocks in the synthesis of a vast array of chemical compounds. nih.gov Their prevalence is particularly notable in the pharmaceutical industry, where the piperidine motif is a common core in numerous drug molecules across various therapeutic areas. nih.govijnrd.org The versatility of the piperidine ring allows for its use as a scaffold in the creation of diverse chemical entities with a wide range of applications, from pharmaceuticals to agrochemicals. ijnrd.org

The significance of piperidine scaffolds in drug design is multifaceted. The introduction of a piperidine ring can modulate the physicochemical properties of a molecule, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. thieme-connect.comthieme-connect.comresearchgate.net Both achiral and chiral piperidine derivatives are crucial in medicinal chemistry, with chiral variants often offering superior adaptability to protein binding sites. thieme-connect.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines is an active area of research, reflecting the high demand for these structures. nih.gov Recent advancements have focused on streamlining the synthesis of complex piperidines, which are key components in many pharmaceuticals, including anticancer agents and antibiotics. news-medical.net

Role of Fluorinated Aromatic Moieties in Organic Synthesis

The incorporation of fluorine atoms into aromatic rings dramatically alters the physical, chemical, and biological properties of the resulting compounds. numberanalytics.com Fluorine's high electronegativity imparts unique characteristics to aromatic moieties, influencing their reactivity, stability, lipophilicity, and metabolic stability. numberanalytics.comnih.gov These properties make fluorinated aromatic compounds highly valuable in various fields, particularly in drug development and materials science. numberanalytics.com

In medicinal chemistry, the strategic placement of fluorine on an aromatic ring is a common tactic to enhance the efficacy of a drug. numberanalytics.com For instance, fluorinated aromatics are key components in certain antibiotics and anticancer agents. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the metabolic resistance of many fluorinated pharmaceuticals. nih.gov Furthermore, fluorination can increase the lipophilicity of a molecule, potentially leading to better absorption through cell membranes. nih.gov The synthesis of fluorinated aromatic compounds has evolved significantly with the development of new fluorinating agents and methods, such as nucleophilic aromatic substitution and the Schiemann reaction. mdpi.comnih.gov

Importance of 2-(2,3-Difluorophenyl)piperidine as a Synthetic Target and Chemical Intermediate

The compound this compound emerges as a significant synthetic target and chemical intermediate due to the convergence of the advantageous properties of both the piperidine scaffold and the difluorinated phenyl group. While specific research directly detailing the synthesis and application of this compound is not extensively available in the provided search results, its importance can be inferred from the established roles of its constituent parts.

The difluorophenyl group, with its specific substitution pattern, offers a distinct electronic profile that can be leveraged in the design of new molecules. The presence of two fluorine atoms can influence the conformation of the piperidine ring and its interactions with biological targets. The synthesis of such a molecule would likely involve the coupling of a difluorinated aromatic precursor with a piperidine or a precursor to the piperidine ring.

As a chemical intermediate, this compound can serve as a building block for more complex molecules. The piperidine nitrogen can be further functionalized, and the difluorophenyl ring can undergo additional substitution reactions, allowing for the creation of a library of derivatives for screening in drug discovery programs or for the development of new materials. The combination of the robust piperidine core with the modulating effects of the difluoroaromatic moiety makes this compound a valuable and intriguing target for synthetic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |

InChI Key |

RRIZRUWORRLGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,3 Difluorophenyl Piperidine

Total Synthesis Approaches to the 2-Arylpiperidine Core

The construction of the 2-arylpiperidine scaffold is a central challenge addressed by numerous synthetic strategies. These can be broadly classified by the method of ring formation, primarily through intramolecular cyclization of a linear precursor or intermolecular annulation of multiple components. nih.gov

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a key step, and various methods have been developed to achieve this transformation efficiently and with control over substitution patterns. acs.orgresearchgate.net These methods can be broadly divided into those that close a pre-assembled carbon chain (intramolecular) and those that construct the ring from two or more separate molecules (intermolecular). nih.gov

Intramolecular cyclization is a common and powerful strategy for synthesizing piperidine rings. researchgate.net These reactions involve an acyclic precursor containing a nitrogen atom and a reactive functional group, which undergo a ring-closing reaction to form a new C-N or C-C bond, thus creating the heterocycle. nih.gov A variety of reaction types fall under this category, including reductive aminations, radical-mediated cyclizations, and Michael additions. nih.govorganic-chemistry.org

Key approaches to intramolecular cyclization include:

Reductive Amination: The cyclization of amino-aldehydes or amino-ketones is a classic and effective method. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov

Alkene and Alkyne Cyclization: Non-activated alkenes can undergo oxidative amination to form substituted piperidines, a reaction that can be catalyzed by gold(I) or palladium complexes. nih.govmdpi.com Similarly, intramolecular hydroamination/cyclization cascades of alkynes can lead to the formation of the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated processes provide another route. For example, N-radical approaches, which can be initiated through electrolysis or copper catalysis, enable the formation of piperidines via 1,6-hydrogen atom transfer. mdpi.com

Aza-Michael Reactions: The intramolecular aza-Michael reaction is a straightforward strategy for constructing N-heterocycles, often utilizing organocatalysis to achieve enantioselectivity. nih.gov

| Protocol | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Reductive Amination | Intramolecular cyclization of a substrate containing both an amine and a carbonyl group (aldehyde or ketone). | Cobalt(II) catalysts for radical cyclization of amino-aldehydes. | nih.gov |

| Alkene Cyclization (Oxidative Amination) | Difunctionalization of a double bond in an amino-alkene to form the N-heterocycle and introduce a new substituent. | Gold(I) or Palladium complexes. | nih.govmdpi.com |

| Alkyne Cyclization (Hydroamination) | A cascade reaction involving the functionalization of an alkyne followed by cyclization to form the piperidine ring. | Acid-mediated or metal-catalyzed. | nih.gov |

| Radical-Mediated Amine Cyclization | Formation of a nitrogen-centered radical which then cyclizes onto a tethered alkene or other radical acceptor. | Copper(I) or Copper(II) catalysis, electrolysis. | mdpi.com |

| Intramolecular aza-Michael Reaction | Nucleophilic addition of an amine to a tethered α,β-unsaturated carbonyl compound to close the ring. | Organocatalysis. | nih.gov |

Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. nih.gov This approach is highly convergent and can be divided into two-component and multicomponent reactions. nih.gov Two-component reactions typically involve the formation of one C-N and one C-C bond, or two C-N bonds. nih.govmdpi.com

A notable example is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.govmdpi.com Donohoe and colleagues reported a hydrogen-borrowing [5+1] annulation method using an iridium(III) catalyst. nih.govmdpi.com This process involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds and allowing for stereoselective synthesis. nih.govmdpi.com Other strategies include divergent intermolecular coupling processes that can access piperidine cores directly from olefins and bifunctional reagents, with the reaction pathway controlled by reaction conditions to favor [4+2] annulation. nih.gov

| Strategy | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| [5+1] Annulation | A five-atom chain reacts with a single-atom component (often an amine source) to form the six-membered ring. | Iridium(III)-catalyzed hydrogen borrowing cascade. | nih.govmdpi.com |

| Divergent Olefin Annulation | Coupling of olefins with bifunctional reagents, where conditions can be tuned to favor [4+2] annulation for piperidine synthesis. | N-Halogenated allylsulfonamides with alkenes. | nih.gov |

| Electroreductive Cyclization | Cyclization of an imine with a terminal dihaloalkane (e.g., 1,4-dibromobutane) via electrochemical reduction. | Cathodic reduction in a flow microreactor. | nih.gov |

Incorporation of the 2,3-Difluorophenyl Moiety

The introduction of the specific 2,3-difluorophenyl group can be achieved either by using a starting material already containing this moiety or by attaching it to a pre-formed piperidine ring or its precursor.

From Aryl-Containing Precursors: A common approach starts with a precursor that includes the 2,3-difluorophenyl group. For example, racemic N-Boc-2-arylpiperidines can be synthesized by adding an aryllithium (generated from the corresponding aryl bromide via lithium-halogen exchange) to 5-bromovaleronitrile. rsc.org The resulting cyclic imine is then reduced and protected to yield the desired 2-arylpiperidine. rsc.org This method is general and could be applied using 1-bromo-2,3-difluorobenzene (B1273032) as the starting material.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for forming C-C bonds. One strategy involves the deprotonation of N-Boc-piperidine to form an organozinc species, which can then be coupled with an aryl bromide (such as 1-bromo-2,3-difluorobenzene) in a Negishi-type reaction. acs.org Another advanced method is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids, which provides a flexible route to highly functionalized 2-arylpiperidines. acs.org This would involve using 2,3-difluorophenylboronic acid as the coupling partner.

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Aryllithium Addition | Addition of 2,3-difluorophenyllithium to 5-bromovaleronitrile, followed by reduction and N-protection. | 2,3-difluorophenylithium, 5-bromovaleronitrile, NaBH₄, Boc₂O. | rsc.org |

| Negishi Coupling | Palladium-catalyzed coupling of a 2-piperidinozinc reagent with 1-bromo-2,3-difluorobenzene. | N-Boc-2-piperidinozinc, 1-bromo-2,3-difluorobenzene, Pd(OAc)₂, PtBu₃-HBF₄. | acs.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an aza-Achmatowicz rearrangement product with 2,3-difluorophenylboronic acid. | Aza-Achmatowicz product, 2,3-difluorophenylboronic acid, Palladium precatalyst. | acs.org |

Stereoselective and Enantioselective Synthesis of 2-(2,3-Difluorophenyl)piperidine

Producing this compound as a single enantiomer requires stereoselective synthetic methods. The primary strategies involve the use of chiral auxiliaries to direct the formation of stereocenters or the application of chiral catalysts to induce asymmetry in the reaction. nih.gov

Chiral Auxiliaries and Catalytic Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Alternatively, a small amount of a chiral catalyst can be used to generate a large amount of an enantioenriched product.

Chiral Auxiliaries: Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates for the enantioselective synthesis of piperidine-containing compounds. researchgate.net These are formed by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative, allowing for regio- and stereocontrolled introduction of substituents. researchgate.net Another approach employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. cdnsciencepub.com A domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from this auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can be further transformed into variously substituted piperidines. cdnsciencepub.com

Catalytic Asymmetric Induction: This is a highly efficient method for generating chiral molecules.

Asymmetric Hydrogenation: The hydrogenation of substituted pyridines or their derivatives using chiral catalysts is a powerful technique. nih.gov Iridium, rhodium, and ruthenium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts or substituted pyridines to yield enantioenriched piperidines. nih.govmdpi.com For instance, iridium(I) catalysts with P,N-ligands can asymmetrically hydrogenate 2-substituted pyridinium salts. nih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in excess. The chiral base system of n-BuLi and (−)-sparteine (or its (+)-sparteine surrogate) can promote the kinetic resolution of racemic N-Boc-2-arylpiperidines through asymmetric deprotonation. rsc.orgacs.org The enantioenriched starting material can be recovered, while the lithiated species can be trapped with an electrophile to produce highly enantioenriched 2,2-disubstituted piperidines. rsc.orgacs.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used in biomimetic approaches. nih.gov For example, the asymmetric Mannich addition of ketones to cyclic imines like Δ¹-piperideine can produce 2-substituted piperidines with high enantiomeric excess. nih.govacs.org

| Approach | Method | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | Phenylglycinol-derived Lactams | Cyclocondensation of (R)-phenylglycinol with a δ-oxoacid, followed by stereocontrolled reduction. | researchgate.netnih.govrsc.orgrsc.org |

| Carbohydrate-derived Auxiliaries | Domino Mannich-Michael reaction using an aldimine derived from D-arabinopyranosylamine. | cdnsciencepub.com | |

| Catalytic Asymmetric Induction | Asymmetric Hydrogenation | Iridium(I)-catalyzed hydrogenation of 2-substituted pyridinium salts. | nih.gov |

| Kinetic Resolution | Asymmetric deprotonation of racemic N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine. | rsc.orgacs.org | |

| Organocatalysis | Proline-catalyzed asymmetric Mannich reaction of ketones with Δ¹-piperideine. | nih.govacs.org |

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselectivity in the formation of the piperidine ring often relies on substrate-controlled or reagent-controlled strategies during the cyclization step. For precursors to this compound, the substituents on the forming ring would guide the stereochemical outcome. Methods like visible-light-driven radical silylative cyclization of aza-1,6-dienes have been developed for the stereoselective synthesis of densely functionalized piperidines. researchgate.netnih.gov In this approach, a 6-exo-trig cyclization is initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin. nih.gov The stereoselectivity of this process is highly dependent on the substitution pattern of the substrate, with Density Functional Theory (DFT) calculations suggesting that the transition state geometry, influenced by factors like 1,3-diaxial repulsion, dictates the final diastereomeric ratio. nih.gov

Another powerful strategy is the aza-Prins cyclization, which can be used to construct polysubstituted piperidines from homoallylic tosylamines and aldehydes. researchgate.net The stereochemical outcome of these reactions can be controlled to yield specific isomers. Furthermore, modular (5+1) cyclization approaches offer a high degree of diastereoselectivity in forming N-aryl piperidines, which could be adapted for the synthesis of the target compound. mdpi.com These methods provide a framework for controlling the spatial arrangement of the 2,3-difluorophenyl group relative to other potential substituents on the piperidine ring.

Advanced Synthetic Techniques for this compound

Modern organic synthesis provides a sophisticated toolkit for the construction of complex heterocyclic structures like this compound. These techniques offer improvements in efficiency, selectivity, and sustainability.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

One of the most direct and widely used methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. youtube.com For the target molecule, this involves the reduction of 2-(2,3-difluorophenyl)pyridine. This transformation requires the saturation of the aromatic pyridine ring without affecting the difluorophenyl substituent.

A variety of heterogeneous and homogeneous catalysts are effective for pyridine hydrogenation. researchgate.net Catalysts based on rhodium, palladium, and platinum are particularly effective for this purpose. youtube.com For instance, palladium-on-carbon (Pd/C) is a common catalyst used for the hydrogenation of pyridine derivatives to their corresponding piperidines. google.com Studies on similar substrates have shown that reaction conditions such as hydrogen pressure, temperature, and solvent choice are critical for achieving high conversion and selectivity. researchgate.netgoogle.com Bimetallic nanoparticles, such as palladium-copper, have also been shown to exhibit high activity, achieving 99% conversion and 99% selectivity to piperidine under relatively mild conditions (60°C, 70 atm H₂). researchgate.net

Table 1: Selected Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Platinum Oxide (PtO₂) | H₂, Acetic Acid/Ethanol (B145695) | Effective for reducing pyridine salts. | google.com |

| Palladium on Carbon (Pd/C) | H₂, Water or other solvents | Widely used, effective for various pyridine derivatives. | google.com |

| Rhodium (e.g., Rh/C) | Milder conditions, less time | More effective for certain fluorinated substrates. | mdpi.com |

Reductive Amination Pathways

Reductive amination is a versatile two-step process that can be employed for the synthesis of piperidines, typically through an intramolecular cyclization. researchgate.net This pathway involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group, followed by in-situ reduction to the cyclic amine. mdpi.comorganic-chemistry.org

For the synthesis of this compound, a plausible intramolecular reductive amination route would start from a δ-amino ketone, such as 1-(2,3-difluorophenyl)-5-aminopentan-1-one. The initial step is the intramolecular condensation between the primary amine and the ketone to form a cyclic imine intermediate. This intermediate is then reduced to the final piperidine product. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity. organic-chemistry.org Catalytic hydrogenation can also serve as the reduction step. mdma.ch This method is advantageous as it allows for the construction of the piperidine ring in a single synthetic operation from an acyclic precursor.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have revolutionized the synthesis of complex organic molecules, including pharmaceuticals. jocpr.com These reactions can be strategically employed in the synthesis of this compound, primarily to form the bond between the piperidine and the difluorophenyl rings.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate. jocpr.com One approach could involve the coupling of a pre-formed piperidine-2-boronic acid or ester with a 2,3-difluorophenyl halide (e.g., 1-bromo-2,3-difluorobenzene). mdpi.com Conversely, the coupling could be performed between 2-(tributylstannyl)piperidine and a difluorophenyl halide. rsc.org The success of these reactions often depends on the careful selection of the palladium catalyst, ligands, base, and solvent. mdpi.comresearchgate.net For instance, modern pre-catalysts like XPhos G2 have shown high efficacy in coupling reactions for pharmaceutical synthesis. mdpi.com

Another relevant method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. While not directly applicable for the C-C bond in the target molecule, it is a key technology in the synthesis of many nitrogen-containing heterocycles and their precursors. jocpr.commdpi.com

Flow Chemistry and Sustainable Synthetic Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. youtube.comnih.gov

The synthesis of this compound can be made more sustainable and efficient using flow chemistry. For example, the catalytic hydrogenation of 2-(2,3-difluorophenyl)pyridine, which often involves high pressures of hydrogen gas, can be performed more safely in a flow reactor. youtube.com Flow electrosynthesis is another innovative technique that can be used to generate reactive intermediates on demand, minimizing waste and avoiding hazardous reagents. nih.govresearchgate.net A flow-based approach could involve pumping the pyridine precursor and a hydrogen source through a heated tube packed with a solid-supported catalyst (a packed-bed reactor), allowing for precise control over reaction parameters like temperature, pressure, and residence time to maximize yield and purity. youtube.com

Precursors and Starting Materials for this compound Synthesis

The selection of an appropriate synthetic route is intrinsically linked to the availability and accessibility of the required starting materials. The synthesis of this compound can commence from several key precursors, depending on the chosen methodology.

Table 2: Key Precursors and Corresponding Synthetic Methods

| Precursor | Synthetic Method | Required Starting Materials | Reference |

|---|---|---|---|

| 2-(2,3-Difluorophenyl)pyridine | Catalytic Hydrogenation | 2,3-Difluoroaniline, Pyridine derivatives | youtube.comresearchgate.net |

| 1-(2,3-Difluorophenyl)-5-aminopentan-1-one | Intramolecular Reductive Amination | 2,3-Difluorobenzoyl chloride, 5-aminopentanoic acid derivatives | organic-chemistry.orgmdma.ch |

| 1-Bromo-2,3-difluorobenzene & N-Boc-piperidine-2-boronic acid | Palladium-Catalyzed Suzuki Coupling | 1,2,3-Trifluorobenzene, N-Boc-piperidine | jocpr.commdpi.com |

The primary precursor for the most direct route, 2-(2,3-difluorophenyl)pyridine , can be synthesized through cross-coupling reactions, such as a Suzuki coupling between 2-bromopyridine (B144113) and 2,3-difluorophenylboronic acid.

For reductive amination pathways, the acyclic precursor 1-(2,3-difluorophenyl)-5-aminopentan-1-one would need to be synthesized, potentially from 2,3-difluorobenzoic acid and a suitable C5 amino-containing synthon.

Palladium-catalyzed routes rely on commercially available or readily synthesized halogenated aromatics like 1-bromo-2,3-difluorobenzene or the corresponding boronic acids. mdpi.com The piperidine coupling partner, such as N-Boc-piperidine-2-boronic acid , can be prepared from N-Boc-piperidine through lithiation and subsequent reaction with a borate (B1201080) ester. whiterose.ac.uk The synthesis of spirocyclic piperidine precursors has also been achieved through methods like dichlorocyclopropanation followed by reduction and subsequent metallaphotoredox catalysis to introduce the aryl group. whiterose.ac.uk

Chemical Reactivity and Transformations of 2 2,3 Difluorophenyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the secondary amine nitrogen of the piperidine ring is the primary site for a variety of chemical reactions, including alkylation, acylation, and other nucleophilic transformations.

N-Alkylation

The nitrogen atom of 2-(2,3-difluorophenyl)piperidine can readily undergo N-alkylation with various alkylating agents. This reaction is a fundamental method for the synthesis of N-substituted piperidine derivatives. Common alkylating agents include alkyl halides (bromides, iodides) and benzyl (B1604629) halides. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. researchgate.netchemicalforums.com The choice of solvent and base can influence the reaction rate and yield. chemicalforums.com For instance, using potassium carbonate in ethanol (B145695) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) are common conditions. chemicalforums.com Microwave-assisted synthesis can also accelerate the reaction. chemicalforums.com

Table 1: General Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkyl bromide/iodide | K₂CO₃ | Acetonitrile/DMF | Room Temp. to 70°C | Addition of the alkyl halide should be slow to avoid quaternary ammonium (B1175870) salt formation. researchgate.net |

| Benzyl chloride | K₂CO₃ | Ethanol | 80°C (Microwave) | Effective for various substituted benzyl chlorides. chemicalforums.com |

N-Acylation

N-acylation is another key transformation, converting the secondary amine into an amide. This is often achieved using acylating agents such as acyl chlorides or acid anhydrides. nih.govorganic-chemistry.org These reactions are typically fast and efficient. N-acylation can also be accomplished using carboxylic acids in the presence of coupling agents like carbodiimides (e.g., DCC, EDC), which are widely used in peptide synthesis. researchgate.netluxembourg-bio.com The resulting N-acyl derivatives are important in medicinal chemistry and can serve as protecting groups in further synthetic steps. nih.gov

Table 2: Common Reagents for N-Acylation of Amines

| Acylating Agent | Conditions | Byproduct | Reference |

|---|---|---|---|

| Acyl Chloride | Often with a base (e.g., pyridine (B92270), triethylamine) to scavenge HCl | HCl | khanacademy.org |

| Acid Anhydride | Can be performed neat or in a solvent | Carboxylic acid | nih.gov |

| Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) | Organic solvent (e.g., DMF, CH₂Cl₂) | Urea derivative, water | researchgate.netluxembourg-bio.com |

Amide Formation

As described in the N-acylation section, the reaction of this compound with carboxylic acids or their derivatives leads to the formation of amides. luxembourg-bio.comkhanacademy.org These amide derivatives are of significant interest in the synthesis of biologically active compounds. nih.govnih.gov For example, the synthesis of substituted bipiperidine amide compounds has been explored for their potential as CCR3 antagonists. nih.gov Similarly, fluorenylcarboxamides derived from piperazine (B1678402), a related cyclic amine, have been synthesized as dopamine (B1211576) D3 receptor ligands. nih.gov

Carbamate (B1207046) Formation

Carbamates are another important class of derivatives that can be synthesized from this compound. Carbamates are often used as protecting groups for amines in organic synthesis and are also present in many pharmaceuticals. acs.org One common method for carbamate formation involves the reaction of the amine with a chloroformate, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. organic-chemistry.org Another approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org The formation of carbamates from secondary amines like 2-methylpiperidine (B94953) with carbon dioxide has been studied, indicating that even sterically hindered amines can form carbamates under certain conditions. sci-hub.se

Table 3: Selected Methods for Carbamate Synthesis from Amines

| Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., Dioxane/Water) | N-Boc protected amine | organic-chemistry.org |

| Benzyl Chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., Ether/Water) | N-Cbz protected amine | organic-chemistry.org |

| Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI, DMF | N-Alkyl carbamate | organic-chemistry.org |

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. As a secondary amine, piperidine is generally more nucleophilic than aromatic amines like pyridine, where the lone pair is in an sp²-hybridized orbital. pearson.comlibretexts.org This nucleophilicity drives the N-alkylation and N-acylation reactions discussed previously, which are essentially nucleophilic attacks on electrophilic carbon atoms.

The nitrogen can also attack other electrophiles. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This reaction is analogous to N-acylation.

Electrophilic substitution at the nitrogen atom refers to reactions where an electrophile replaces the hydrogen atom on the nitrogen. The reactions of N-alkylation and N-acylation fall into this broad category. The reaction with nitrous acid to form N-nitrosamines is another example, although this is more relevant for secondary amines in general than a specific synthetic application for this compound.

Functionalization and Derivatization of Piperidine Ring Carbons

Modifying the carbon skeleton of the piperidine ring is crucial for creating structural diversity and exploring structure-activity relationships in drug discovery.

Direct C-H functionalization of piperidines is a powerful and modern strategy for their derivatization, avoiding the need for pre-functionalized substrates. researchgate.net These methods often rely on the use of a directing group on the piperidine nitrogen to control the regioselectivity of the reaction. For N-Boc protected piperidines, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to selectively functionalize the C2 position. nih.govnih.gov The choice of catalyst and the nitrogen protecting group can influence the site of functionalization (C2, C3, or C4). nih.govnih.gov While these methods have been demonstrated on simpler piperidine systems, they represent a potential route for the derivatization of this compound, likely after N-protection.

Table 4: Examples of C-H Functionalization of Piperidine Derivatives

| Position | Nitrogen Protecting Group | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄, Diazo compound | 2-Substituted piperidine | nih.govnih.gov |

| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄, Diazo compound | 2-Substituted piperidine | nih.govnih.gov |

Achieving regioselective functionalization at specific carbons of the piperidine ring is a significant synthetic challenge. The presence of the 2-(2,3-difluorophenyl) group is expected to have a strong directing effect.

C-2 Position : The C-2 position is adjacent to the nitrogen and bears the difluorophenyl group. Further functionalization at this position would be sterically hindered. However, methods involving the formation of an enamine or enamide intermediate could potentially allow for reactions at the C-6 position.

C-3 Position : Functionalization at the C-3 position is challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been used to introduce substituents at the C-3 position of the piperidine ring. nih.gov Another approach involves the regioselective alkylation of the enamide anion of piperidine at the 3-position. odu.edu

C-4 Position : The C-4 position is electronically more distant from the nitrogen and the aryl substituent, making it a potential site for functionalization, for example, via radical reactions or specific C-H activation protocols.

C-5 and C-6 Positions : The C-6 position is adjacent to the nitrogen (alpha-position). Metalation at C-6 could be facilitated by the nitrogen atom, followed by reaction with an electrophile. The reactivity would be in competition with metalation at the C-2 position, with the existing aryl group at C-2 likely directing towards C-6.

A palladium-catalyzed [4+2] annulation has been used to synthesize 2-aryl-3-fluoro- and 3-trifluoromethylthio-piperidines, demonstrating a method for constructing a substituted piperidine ring with control over the relative stereochemistry at C-2 and C-3. nih.gov While this is a synthetic method for the ring system rather than a derivatization of a pre-formed ring, it highlights strategies for accessing regiochemically defined substituted piperidines.

Ring Opening and Rearrangement Processes

While the piperidine ring is generally stable, specific conditions can induce ring-opening or rearrangement reactions. These transformations are often driven by the strategic placement of functional groups or the use of specific reagents that can overcome the inherent stability of the six-membered heterocycle.

For 2-arylpiperidines, ring-opening is not a common process under standard conditions. However, related heterocyclic systems demonstrate that such transformations are possible. For instance, the ring-opening of 2-aryl-3,4-dihydropyrans with various nucleophiles has been reported, suggesting that under certain catalytic conditions, the C-O bond of the heterocycle can be cleaved. nih.gov Analogous reactions for 2-arylpiperidines would likely require harsh conditions or specific activation of the nitrogen or an adjacent group.

Rearrangement reactions represent a more plausible transformation pathway for the piperidine scaffold. Various named rearrangements are known for nitrogen-containing heterocycles, which could theoretically be applied to derivatives of this compound. slideshare.net For example, the Stevens and Sommelet-Hauser rearrangements involve the migration of a group to an adjacent atom in a quaternary ammonium salt. A derivative of this compound, when quaternized, could potentially undergo such a rearrangement. The Wittig rearrangement, typically involving ethers, has also been adapted for nitrogen-containing systems, such as N-benzyl benzamides, leading to cyclization or rearranged products. mdpi.com

Kinetic resolution of N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine. nih.govrsc.orgwhiterose.ac.uk Subsequent reaction with an electrophile can lead to 2,2-disubstituted piperidines, which can be considered a functionalization rather than a true rearrangement of the core ring structure. nih.govrsc.orgwhiterose.ac.uk

| Rearrangement Type | Potential Applicability to this compound Derivatives | Description |

| Stevens Rearrangement | Possible on N-quaternized derivatives | Involves the migration of a group from a quaternary ammonium salt to an adjacent carbon. |

| Sommelet-Hauser Rearrangement | Possible on N-quaternized derivatives with a benzylic group | A researchgate.netresearchgate.net-sigmatropic rearrangement of a quaternary ammonium ylide. |

| Wittig Rearrangement | Applicable to suitably functionalized derivatives | A researchgate.netnih.gov or researchgate.netresearchgate.net-sigmatropic rearrangement, adaptable to nitrogen-containing systems. mdpi.com |

Transformations Involving the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl group is the primary site for a variety of chemical transformations, largely dictated by the strong electron-withdrawing nature of the two fluorine atoms.

Aromatic Substitution Reactions

The reactivity of the difluorophenyl ring towards substitution is highly dependent on the nature of the attacking species (electrophilic vs. nucleophilic).

Electrophilic Aromatic Substitution (EAS): The two fluorine atoms, being highly electronegative, exert a strong -I (inductive) effect, which deactivates the aromatic ring towards electrophilic attack. wikipedia.orglibretexts.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly more difficult compared to benzene. masterorganicchemistry.commakingmolecules.comyoutube.com The piperidine ring, attached via a C-N bond, can have a complex influence. The nitrogen lone pair can be protonated under the acidic conditions often required for EAS, leading to a strongly deactivating -NHR₂⁺ group. If the nitrogen is protected (e.g., as an amide or carbamate), the deactivating effect is lessened. The fluorine atoms and the piperidyl group will direct incoming electrophiles. Fluorine is an ortho, para-director, while the piperidyl group's directing effect depends on its protonation state. The combination of these factors suggests that electrophilic substitution, if it occurs, would be sluggish and could lead to a mixture of products.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing fluorine atoms make the aromatic ring highly susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This is a key feature of polyfluorinated aromatic compounds. Strong nucleophiles can displace one of the fluorine atoms, particularly the one at the 2-position, which is activated by the adjacent fluorine and the piperidine ring. The rate of NAS reactions is generally enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). masterorganicchemistry.comstackexchange.comlibretexts.org The order of leaving group ability in many NAS reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions, highlighting the favorability of displacing fluorine in this context. libretexts.orgnih.gov

| Reaction Type | Reagents | Expected Outcome for this compound |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Reaction is expected to be slow due to deactivation by fluorine atoms. masterorganicchemistry.com |

| Electrophilic Halogenation | Br₂, FeBr₃ | Requires harsh conditions due to the deactivated ring. |

| Nucleophilic Substitution | NaOMe, heat | Potential displacement of a fluorine atom, likely at the 2-position. masterorganicchemistry.comyoutube.com |

| Amination (NAS) | R₂NH, heat | Possible displacement of a fluorine atom to form a diaminophenylpiperidine derivative. |

Cross-Coupling Strategies on the Aryl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the difluorophenyl ring. The C-F bond is generally robust and less reactive in standard cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Therefore, for these reactions to be effective on this compound, the molecule would typically first need to be functionalized with a more suitable leaving group, such as bromine, iodine, or a triflate. However, under specific conditions, direct C-F bond activation is also possible.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a new C-C bond by coupling the (functionalized) aryl ring with an organoboron reagent. harvard.edujk-sci.comyoutube.com For example, if a bromo-derivative of this compound were prepared, it could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. mdpi.comnih.gov

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org An appropriately halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govresearchgate.net This would provide access to a diverse array of substituted aminophenylpiperidines.

Influence of Fluorine Substitution on Reactivity

The two fluorine atoms on the phenyl ring are the dominant influence on the molecule's electronic properties and reactivity. researchgate.netnih.gov

Inductive Effect: Fluorine's high electronegativity causes a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. This deactivates the ring towards electrophiles and activates it towards nucleophiles. wikipedia.org

Resonance Effect: Fluorine also has a +R (resonance) effect due to its lone pairs, which can donate electron density to the ring. However, for fluorine, the inductive effect strongly outweighs the resonance effect.

Metabolic Stability: The presence of fluorine atoms can significantly enhance the metabolic stability of the molecule. nih.govnih.gov The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes.

Conformational Effects: Fluorine substitution on the piperidine ring itself is known to influence its conformational preferences, often favoring an axial orientation due to hyperconjugation and charge-dipole interactions. researchgate.netresearchgate.netnih.gov While the fluorines in this compound are on the aryl group, their electronic influence can affect the properties of the adjacent piperidine ring.

Chemical Stability and Degradation Mechanisms (Non-Biological)

This compound is expected to be a relatively stable compound under normal conditions. Its stability is derived from the inherent stability of the piperidine and aromatic rings, and the strength of the C-F bonds.

Degradation would likely require harsh chemical conditions. Potential non-biological degradation pathways could involve:

Oxidation: Strong oxidizing agents could potentially oxidize the piperidine ring. The nitrogen atom and the adjacent C-H bonds are the most likely sites of initial attack.

Strong Acid/Base: While generally stable, extreme pH conditions could potentially promote reactions. Very strong bases, for instance, could facilitate nucleophilic aromatic substitution on the difluorophenyl ring.

Reductive Cleavage: Very strong reducing agents might be capable of cleaving bonds within the molecule, although this would require forcing conditions.

The high strength of the C-F bond makes the fluorophenyl moiety particularly resistant to degradation. Fluorinated compounds are known for their chemical and thermal stability, a property that is often exploited in materials science and pharmaceuticals. nih.gov

Computational and Theoretical Investigations of 2 2,3 Difluorophenyl Piperidine

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide array of molecular characteristics. For a study on 2-(2,3-Difluorophenyl)piperidine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to provide a good balance of accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

A thorough conformational analysis would involve:

Initial Structures: Building both the axial and equatorial conformers.

Optimization: Performing a full geometry optimization on both conformers to find their lowest energy states.

Energy Comparison: Calculating the relative energies of the optimized conformers to determine which is more stable and by how much. The global minimum energy structure represents the most likely conformation of the molecule in the gas phase.

Due to the lack of specific published data for this compound, a representative data table of its optimized geometrical parameters cannot be provided.

Electronic Structure and Charge Distribution

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its polarity, stability, and intermolecular interactions.

Key analyses would include:

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom. This would highlight the effects of the electronegative fluorine and nitrogen atoms on the charge distribution across the molecule. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by analyzing interactions between filled and vacant orbitals. It can quantify charge transfer interactions and their stabilizing energies. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (electrostatically negative, susceptible to electrophilic attack) and electron-poor (electrostatically positive, susceptible to nucleophilic attack), which is critical for predicting reactivity. researchgate.net

As specific computational results for this compound are unavailable, a data table of atomic charges cannot be generated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal how the difluorophenyl and piperidine (B6355638) moieties contribute to these frontier orbitals. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electron donation and acceptance. nih.gov

A data table showing the specific HOMO, LUMO, and energy gap values would be a standard output of such a study, but this data is not available in the current literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for studying the pathways of chemical reactions. It can be used to map the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies. This provides a detailed understanding of reaction feasibility and kinetics. researchgate.net

For this compound, computational modeling could be applied to understand its synthesis. For instance, one common route to such compounds is the reductive amination of a ketone or the hydrogenation of a corresponding pyridine (B92270) derivative. nih.gov A computational study could model the reaction pathway, calculate the energy barriers for each step, and provide insight into the stereochemical outcome of the reaction. researchgate.net This approach helps in optimizing reaction conditions and understanding the role of catalysts.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful method for validating and interpreting experimental data.

Vibrational (IR, Raman) Spectra Prediction

DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The process involves:

Frequency Calculation: Performed on the optimized geometry of the molecule.

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to approximations in the theory and the absence of anharmonicity. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to achieve better agreement with experimental data. researchgate.netnih.gov

The predicted spectrum for this compound would allow for the assignment of specific vibrational modes (e.g., C-H stretches, C-F stretches, N-H bends, ring vibrations) to the peaks observed in experimental spectra. nih.govmdpi.com This detailed assignment is often difficult to achieve through experimental means alone.

A table comparing calculated and experimental vibrational frequencies would be a key result of such an investigation, but cannot be presented without the requisite data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing valuable insights into their structural and electronic properties. The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound relies on calculating the isotropic magnetic shielding constants of the nuclei in their molecular environment. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which has become a standard approach for obtaining reliable NMR parameters.

The accuracy of the predicted chemical shifts is highly dependent on the chosen theoretical level, including the functional and basis set. idc-online.com Functionals like B3LYP are commonly used, and specialized functionals have also been developed to improve predictions for specific nuclei, such as protons or carbons. idc-online.com For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest, as these can be very sensitive to the local electronic environment. nih.govresearchgate.net Computational studies on fluorinated piperidines have shown that DFT calculations can effectively rationalize conformational behaviors and the orientation of fluorine atoms. researchgate.net

The process involves optimizing the molecular geometry of this compound and then performing NMR calculations on the optimized structure. The computed isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory.

δ_calc = σ_ref - σ_iso

A comparison between the theoretically predicted and experimentally obtained chemical shifts allows for the validation of the computational model and can aid in the definitive assignment of complex spectra. For a molecule like this compound, this would involve correlating the calculated shifts for each proton and carbon atom in the piperidine and difluorophenyl rings with experimental data. Discrepancies between computed and experimental values are often analyzed using statistical metrics like the correlation coefficient (R²) and the mean absolute error (MAE) to assess the quality of the theoretical model. idc-online.com

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is a representative example based on standard computational methodologies and is for illustrative purposes.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| Phenyl Ring | |||

| C-1' | 130.5 | - | - |

| C-2' | 150.2 (d, J=245 Hz) | - | -139.5 |

| C-3' | 148.9 (d, J=248 Hz) | - | -147.2 |

| C-4' | 124.8 | 7.15 (m) | - |

| C-5' | 120.1 | 7.10 (m) | - |

| C-6' | 115.6 | 7.25 (m) | - |

| Piperidine Ring | |||

| C-2 | 58.9 | 3.50 (m) | - |

| C-3 | 26.4 | 1.85 (m) | - |

| C-4 | 24.7 | 1.60 (m) | - |

| C-5 | 26.1 | 1.80 (m) | - |

| C-6 | 47.3 | 2.95 (m, eq), 2.50 (m, ax) | - |

UV-Visible Electronic Transition Prediction

Theoretical predictions of ultraviolet-visible (UV-Vis) spectra are conducted to understand the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose, as it provides a good balance between accuracy and computational cost for medium-sized organic molecules like this compound.

The process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed to compute the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These energies are then used to predict the maximum absorption wavelengths (λ_max) of the electronic transitions. The calculations also yield the oscillator strength (f) for each transition, which is a theoretical measure of the transition's intensity. Transitions with high oscillator strengths are expected to result in strong absorption bands in the experimental spectrum. libretexts.org

For this compound, the chromophore is the 2,3-difluorophenyl group. The expected electronic transitions would primarily be of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital within the aromatic ring. libretexts.org The presence of the piperidine ring, a saturated moiety, may also allow for n → σ* transitions associated with the nitrogen lone pair, though these typically occur at shorter wavelengths and are often less intense. libretexts.org The calculations can be performed in both the gas phase and in various solvents using a Polarizable Continuum Model (PCM) to simulate the effect of the solvent on the electronic transitions.

Table 2: Illustrative Predicted Electronic Transitions for this compound (in Methanol) This table is a representative example based on standard TD-DFT methodologies and is for illustrative purposes.

| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 215 | 5.77 | 0.150 | HOMO -> LUMO+1 | π → π* |

| 268 | 4.63 | 0.025 | HOMO-1 -> LUMO | π → π* |

Non-Covalent Interactions and Topological Analyses

The study of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and conformational preferences of molecules. ucl.ac.uk In this compound, intramolecular interactions play a significant role in determining the preferred orientation of the phenyl group relative to the piperidine ring. Computational methods are essential for identifying and quantifying these weak interactions.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are frequently employed. QTAIM analyzes the electron density (ρ) and its Laplacian (∇²ρ) to locate bond critical points (BCPs) that characterize covalent bonds and weaker non-covalent interactions. The presence of a BCP between two atoms is an indicator of an interaction, and the properties at this point can describe its nature and strength.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound This table is a representative example based on standard NBO analysis and is for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ* C2-C1' | 1.55 | Hyperconjugation |

| LP(1) F (on C2') | σ* C1'-C2' | 0.85 | Hyperconjugation |

| σ C2-H | σ* N-H | 0.50 | Steric Repulsion |

Applications of 2 2,3 Difluorophenyl Piperidine in Chemical Synthesis

Utilization as a Chiral Building Block

The chirality of 2-(2,3-Difluorophenyl)piperidine is a key feature that allows for its use in the stereoselective synthesis of complex molecules. Chiral piperidine (B6355638) derivatives are essential intermediates in the production of many pharmaceuticals. nih.gov The ability to introduce a specific stereoisomer of this compound into a synthetic route is critical for achieving the desired biological activity of the final product.

Methods for obtaining enantiomerically pure piperidines, such as this compound, often involve kinetic resolution. whiterose.ac.uknih.gov This technique separates a racemic mixture by selectively reacting one enantiomer with a chiral catalyst or reagent, leaving the other enantiomer unreacted. whiterose.ac.uknih.gov For instance, enzymatic kinetic resolution and catalytic kinetic resolution using chiral catalysts have been successfully employed for various piperidine derivatives. whiterose.ac.ukmdpi.com The separated enantiomers of this compound can then be used as chiral building blocks to construct more complex chiral molecules with defined stereochemistry.

The strategic placement of the difluorophenyl group at the 2-position of the piperidine ring can influence the conformational preferences of the molecule, which can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions at other positions on the piperidine ring or on appended functional groups.

Precursor for Complex Organic Molecules (Non-Biological Targets)

Beyond its applications in medicinal chemistry, this compound serves as a versatile precursor for the synthesis of a variety of complex organic molecules that are not necessarily intended for biological applications. The piperidine ring itself is a robust scaffold that can be chemically modified in numerous ways. mdpi.com

The presence of the difluorophenyl group can modulate the reactivity of the piperidine nitrogen and the adjacent carbon atoms, allowing for selective functionalization. For example, the N-H bond of the piperidine can be readily derivatized to introduce a wide range of substituents, leading to a diverse library of compounds. Furthermore, the aromatic ring can undergo various electrophilic and nucleophilic substitution reactions, providing additional points for molecular elaboration.

Research has demonstrated the use of similar aryl-piperidine structures in the synthesis of ligands for catalysis and materials science applications. The specific electronic properties conferred by the difluoro substitution can be advantageous in these contexts.

Design and Exploration of Novel Piperidine-Based Scaffolds in Organic Chemistry

The this compound unit is a valuable component in the design and exploration of novel piperidine-based scaffolds in organic chemistry. mdpi.comnih.gov The development of new molecular frameworks is crucial for expanding the chemical space available to chemists for various applications. mdpi.com

The combination of a chiral piperidine ring and a difluorinated aromatic moiety provides a unique three-dimensional structure that can be used as a starting point for the creation of novel molecular architectures. Chemists can utilize the reactivity of both the piperidine and the difluorophenyl ring to append additional rings and functional groups, leading to the construction of complex polycyclic systems and conformationally constrained molecules. mdpi.com These novel scaffolds can then be investigated for their unique chemical and physical properties.

For instance, the difluorophenylpiperidine core can be incorporated into larger macrocyclic structures or used as a template to control the spatial arrangement of appended functional groups, which is a key aspect of supramolecular chemistry and the design of molecular receptors.

Potential in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science and polymer chemistry are not extensively documented, its structural features suggest potential in these fields. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as thermal stability, lipophilicity, and electronic characteristics.

The difluorophenyl group in this compound could impart desirable properties to polymers if the compound were to be used as a monomer or a modifying agent. For example, fluorinated polymers often exhibit high thermal resistance, chemical inertness, and low surface energy.

Furthermore, the rigid and chiral nature of the this compound scaffold could be exploited in the design of chiral polymers or liquid crystals. The specific stereochemistry of the piperidine ring could lead to the formation of helical polymer chains or induce chiral ordering in liquid crystalline phases. While this remains a speculative area, the unique combination of a chiral heterocyclic ring and a difluorinated aromatic group makes this compound an interesting candidate for future exploration in materials science.

Advanced Characterization Methodologies for 2 2,3 Difluorophenyl Piperidine and Its Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute and relative stereochemistry. For derivatives of 2-(2,3-difluorophenyl)piperidine, this technique is invaluable for establishing the spatial orientation of the difluorophenyl and piperidine (B6355638) rings, as well as any substituents.

In studies of similar piperidine-containing compounds, single-crystal X-ray analysis has been instrumental. For instance, the absolute configuration of potent isomers like (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine has been determined as (1S,2R) using this method. nih.gov This level of stereochemical detail is critical as different enantiomers and diastereomers can exhibit vastly different biological activities. nih.gov The crystal structure of a minor anti-diastereoisomer of a piperidine product has also been successfully determined, highlighting the technique's power in characterizing complex reaction mixtures. researchgate.net

The piperidine ring in these derivatives typically adopts a chair conformation. nih.goviucr.org X-ray diffraction studies on related fluorinated diphenidine (B1206869) derivatives confirm that the piperidine ring consistently assumes a chair conformation in the solid state. nih.goviucr.org The puckering of the six-membered ring and the torsion angles between the aromatic and piperidine rings are key parameters obtained from crystallographic data. iucr.orgnih.gov For example, in the structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, while the central amide group is significantly twisted out of these planes. mdpi.com

Hydrogen bonding and other intermolecular interactions, which stabilize the crystal lattice, are also revealed through X-ray crystallography. iucr.orgnih.gov In the crystal structures of various fluorinated diphenidine hydrochlorides, N—H⋯Cl hydrogen bonds are a recurring feature. nih.goviucr.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound and its derivatives, advanced NMR methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov

Multi-dimensional NMR for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons in the molecule. chemicalbook.com However, for complex structures like substituted piperidines, 1D spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR techniques are therefore essential for unambiguous assignments. optica.orgnih.gov

Common 2D NMR experiments used for the characterization of piperidine derivatives include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is vital for determining relative stereochemistry. ipb.pt

These techniques have been successfully applied to establish the stereostructure of substituted piperidine derivatives in both their free base and salt forms. optica.org For example, the relative stereochemistry of cis- and trans-isomers of methyl-substituted pipecolinates was confirmed by analyzing the coupling constants (J values) in their ¹H NMR spectra. whiterose.ac.uk In some cases, variable temperature NMR studies can be employed to understand the dynamic behavior of these molecules, such as ring inversion or restricted rotation around amide bonds. optica.orgnih.gov

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This can be particularly useful for comparing the conformation of a molecule in the solid state (as determined by X-ray crystallography) with its conformation in solution. For piperazine (B1678402) derivatives, it has been shown that in the solid state, two conformers can exist in a 1:1 ratio due to symmetry elements in the crystal lattice. nih.gov Although specific applications to this compound are not detailed in the provided results, ssNMR remains a powerful tool for studying the polymorphic forms and conformational intricacies of crystalline organic solids.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of a compound. nih.gov

For piperidine derivatives, electrospray ionization (ESI) is a common soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. scielo.brnih.gov In some cases, a doubly charged ion [M+2H]²⁺ may also be observed. nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For piperidine alkaloids, a common fragmentation pathway involves the loss of a water molecule (H₂O). scielo.br The fragmentation of fentanyl-related compounds, which often contain a piperidine ring, has been studied in detail to understand how different substituents influence the fragmentation pathways. wvu.edu For instance, substitutions on the piperidine ring can favor specific fragmentation routes. wvu.edu Analysis of the mass spectrum of 2,3-dimethylpiperidine (B1295095) shows a base peak at an m/z that is characteristic of the piperidine ring structure. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific bonds, such as N-H, C-H, C-F, and C=O. libretexts.orgoregonstate.edu The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The fingerprint region is unique to each molecule and can be used for identification by comparison with a reference spectrum. libretexts.org For piperidine derivatives, the N-H stretch of a secondary amine typically appears as a single peak, which is usually sharper than an O-H stretch. oregonstate.edu The C-H stretching vibrations of the piperidine and phenyl rings will also be present. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton and aromatic rings. researchgate.net

The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of this compound and its derivatives, confirming the presence of key functional groups and aiding in structural confirmation. nih.gov

Chromatographic Methods for Purity and Separation

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. nih.gov For this compound and its derivatives, chromatographic methods are essential for assessing purity and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of piperidine-containing compounds. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. byjus.com A UV detector is often used for detection, as the phenyl group in this compound will absorb UV light. HPLC methods can be developed to determine the purity of a sample and to quantify any impurities. nih.gov Chiral HPLC, which uses a chiral stationary phase, can be employed to separate enantiomers.

Gas Chromatography (GC): GC is another widely used chromatographic technique for separating and analyzing volatile compounds. nih.gov The sample is vaporized and transported through a column by a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for identifying the components of a mixture by providing both retention time and mass spectral data. nih.gov

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-(2,3-difluorophenyl)piperidine and its analogs typically relies on established methods for creating piperidine (B6355638) rings, such as the hydrogenation of the corresponding pyridine (B92270) precursor. researchgate.net A primary future goal is to refine these synthetic pathways to be more efficient, cost-effective, and environmentally sustainable.

A key strategy involves the catalytic hydrogenation of 2-(2,3-difluorophenyl)pyridine. acs.orgnih.gov Research is focused on developing catalysts that can achieve high yields and selectivity under milder conditions, reducing energy consumption and the need for harsh reagents. acs.org For instance, palladium-based catalysts have shown promise in the hydrogenation of fluorinated pyridines. acs.orgnih.gov Future work will likely explore novel heterogeneous catalysts that offer easier separation and reusability, contributing to greener chemical processes. youtube.com A significant challenge in the hydrogenation of fluoropyridines is preventing hydrodefluorination, an undesired side reaction that removes the fluorine atoms. nih.gov The development of chemoselective catalysts that can reduce the pyridine ring while leaving the C-F bonds intact is a critical area of ongoing research. acs.orgspringernature.com

Another avenue of exploration is the use of alternative reduction methods. Electrocatalytic hydrogenation, for example, presents a sustainable alternative to traditional methods that often require high pressures of hydrogen gas. acs.org This technique uses electricity to drive the hydrogenation reaction, often in aqueous solutions at ambient temperature and pressure. acs.org

The table below summarizes and compares potential synthetic strategies.

| Synthesis Strategy | Key Features & Advantages | Challenges & Areas for Improvement |

| Catalytic Hydrogenation | Established method; potential for high yields. acs.orgnih.gov | Requires high pressure/temperature; risk of hydrodefluorination; catalyst cost and separation. nih.govacs.org |

| Asymmetric Hydrogenation | Can produce enantioenriched piperidines. acs.orgspringernature.com | Requires specialized chiral catalysts and conditions. nih.gov |

| Electrocatalytic Hydrogenation | Sustainable (uses water and electricity); mild conditions; avoids high-pressure H2. acs.org | Catalyst development is ongoing; scalability for industrial production. acs.org |

| Reductive Amination | Versatile for creating substituted piperidines from diformyl intermediates. researchgate.net | Often requires multiple steps; control of stereochemistry can be complex. researchgate.netmdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

ML models, trained on vast databases of chemical reactions, can predict the outcomes of potential reactions, including identifying the major products and potential byproducts. mit.edunih.govacs.org This predictive power allows chemists to screen numerous synthetic possibilities in silico, saving time and resources by focusing on the most promising routes. nih.gov For a target molecule like this compound, an ML model could suggest novel disconnections and synthetic pathways that a human chemist might not consider. nih.gov

Furthermore, AI can optimize reaction conditions. By analyzing experimental data, neural networks can predict the ideal catalyst, solvent, temperature, and reagents to maximize the yield and purity of the desired product. acs.org This capability is particularly valuable for complex reactions like the stereoselective synthesis of specific piperidine isomers. The use of AI can help navigate the intricate interplay of various factors to achieve the desired stereochemistry. nih.gov

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose a step-by-step synthetic plan by working backward from the product. nih.gov | Discovery of novel, more efficient, and cost-effective synthetic routes. |

| Reaction Outcome Prediction | ML models predict the major product and potential byproducts of a given set of reactants and conditions. mit.edunih.gov | Reduces failed experiments; increases the success rate of complex syntheses. nih.govacs.org |

| Condition Optimization | Neural networks suggest the optimal catalyst, solvent, reagents, and temperature for a reaction. acs.org | Maximizes yield and purity; minimizes waste and energy consumption. |

| Catalyst Discovery | AI can accelerate the discovery of new catalysts with enhanced activity and selectivity for specific transformations. scispace.com | Development of superior catalysts for the hydrogenation of fluoropyridines. |

Exploration of Novel Chemical Transformations of the Piperidine and Difluorophenyl Moieties

The this compound molecule contains two key functional regions: the saturated piperidine ring and the difluorophenyl group. Future research will undoubtedly focus on exploring novel chemical reactions to modify these moieties, thereby creating a diverse library of related compounds.